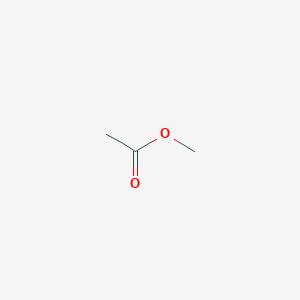
Diclosulam
Overview
Description
Diclosulam is a soil-applied herbicide belonging to the triazolopyrimidine sulfonanilide chemical family. It is primarily used for controlling broadleaf weeds in crops such as soybeans, peanuts, and other legumes. This compound is known for its low aqueous solubility, non-volatility, and moderate persistence in soil systems. It has a low mammalian toxicity but poses a higher risk to aquatic plants, algae, earthworms, and honeybees .
Mechanism of Action
Target of Action
Diclosulam, a member of the triazolopyrimidine sulfonanilide chemical family, is a selective herbicide . Its primary target is the enzyme acetolactate synthase (ALS) . ALS is a key enzyme involved in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants .
Mode of Action
This compound acts by inhibiting the activity of ALS . This inhibition disrupts the production of these amino acids, leading to a halt in protein synthesis and plant growth . The herbicide is primarily used for control of annual and certain perennial broadleaf weeds when applied as soil, foliar, or burndown treatments in crops such as sugar cane, peanuts, and soybeans .
Biochemical Pathways
The inhibition of ALS by this compound affects the biosynthetic pathway of branched-chain amino acids. This disruption leads to a deficiency of these amino acids, which are crucial for protein synthesis and plant growth . As a result, the affected plants cannot grow or reproduce effectively, leading to their eventual death .
Pharmacokinetics
This compound is a soil-applied herbicide . It has a low aqueous solubility and is non-volatile . Based on its chemical properties, it is mobile and may leach to groundwater . It tends to be moderately persistent in soil systems . It has a low mammalian toxicity and has a high potential for bioaccumulation .
Result of Action
The action of this compound results in the effective control of targeted weeds. By inhibiting the ALS enzyme, it disrupts the growth and reproduction of these plants, leading to their death . This makes this compound an effective tool for weed control in various crops .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is a soil-applied herbicide and its mobility and persistence in the soil can be influenced by factors such as soil type, rainfall, and temperature . For instance, in wet conditions, this compound may leach into the groundwater . On the other hand, in dry conditions, its effectiveness may be reduced. Therefore, appropriate application methods and timing are crucial for maximizing the efficacy of this compound while minimizing its environmental impact .
Biochemical Analysis
Biochemical Properties
Diclosulam interacts with the enzyme acetolactate synthase (ALS), inhibiting its function . This interaction plays a crucial role in its biochemical activity as a herbicide.
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding and inhibition of the ALS enzyme . This prevents the synthesis of certain amino acids necessary for plant growth, leading to the death of the weed.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to be moderately persistent in soil systems . Its effects on cellular function over time would be related to this persistence, as well as the specific conditions of the soil and the type of weed being targeted.
Metabolic Pathways
This compound’s primary interaction in metabolic pathways is its inhibition of the ALS enzyme . This disrupts the synthesis of certain amino acids, affecting the overall metabolic flux within the cell.
Transport and Distribution
This compound is mobile and may leach to groundwater . Within cells and tissues, its distribution would be influenced by its chemical properties and the specific characteristics of the plant.
Preparation Methods
The synthesis of diclosulam involves a condensation reaction between 2-(chlorosulfonyl)-7-fluoro-5-ethoxy[1,2,4]triazolo[1,5-c]pyrimidine and 2,6-dichloroaniline in an organic solvent. The reaction is catalyzed by 3,5-dimethylpyridine. The molar ratio of the reactants is typically 1:1 to 1:5, and the organic solvent used is a mixed solvent containing dimethyl sulfoxide . The process conditions are simple, making it suitable for industrial production. The yield and purity of the product are high, making this method efficient and scalable .
Chemical Reactions Analysis
Diclosulam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups in this compound, potentially affecting its herbicidal activity.
Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diclosulam has several scientific research applications:
Comparison with Similar Compounds
Diclosulam is part of the triazolopyrimidine sulfonanilide chemical family, which includes other herbicides such as cloransulam-methyl, florasulam, flumetsulam, metosulam, penoxsulam, and pyroxsulam . Compared to these compounds, this compound is unique in its specific application for controlling broadleaf weeds in soybeans and peanuts. Its moderate persistence in soil and low mammalian toxicity make it a preferred choice for certain agricultural applications .
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FN5O3S/c1-2-24-13-17-9(16)6-10-18-12(19-21(10)13)25(22,23)20-11-7(14)4-3-5-8(11)15/h3-6,20H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXAVFXEJCPCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034528 | |
| Record name | Diclosulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145701-21-9 | |
| Record name | Diclosulam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145701-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diclosulam [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145701219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclosulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICLOSULAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X5DO0I08Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide](/img/structure/B129707.png)






